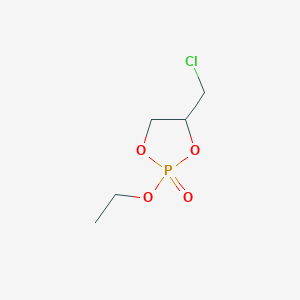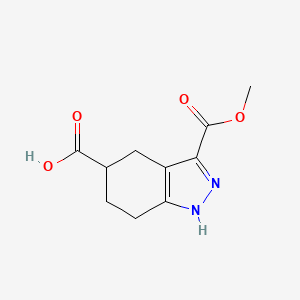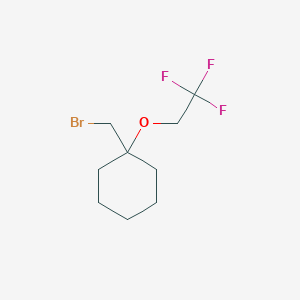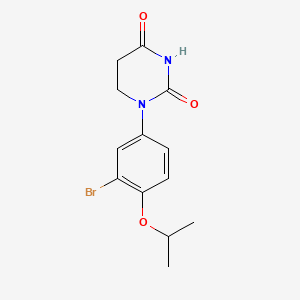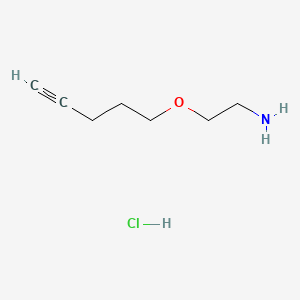
2-(Pent-4-yn-1-yloxy)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pent-4-yn-1-yloxy)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C7H14ClNO. It is a hydrochloride salt form of an amine, which is often used in various chemical reactions and research applications. The compound is characterized by the presence of an alkyne group, an ether linkage, and an amine group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pent-4-yn-1-yloxy)ethan-1-amine hydrochloride typically involves the reaction of 4-pentyn-1-ol with ethylene oxide to form 2-(pent-4-yn-1-yloxy)ethanol. This intermediate is then reacted with ammonia or an amine to form the corresponding amine. Finally, the amine is treated with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Pent-4-yn-1-yloxy)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form a diketone or carboxylic acids.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Alkyl halides and acyl chlorides are commonly used reagents for substitution reactions.
Major Products Formed
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Alkylated or acylated amines.
Scientific Research Applications
2-(Pent-4-yn-1-yloxy)ethan-1-amine hydrochloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein modifications.
Medicine: As a potential precursor for pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Pent-4-yn-1-yloxy)ethan-1-amine hydrochloride depends on its application. In biological systems, the compound can act as a substrate for enzymes, leading to the formation of covalent bonds with target proteins. The alkyne group allows for click chemistry reactions, which are used to label and track biomolecules.
Comparison with Similar Compounds
Similar Compounds
4-Pentyn-1-amine: Similar structure but lacks the ether linkage.
2-(Pent-4-en-1-yloxy)ethan-1-amine hydrochloride: Similar but contains an alkene group instead of an alkyne.
(4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: Contains similar functional groups but has a more complex aromatic structure
Uniqueness
2-(Pent-4-yn-1-yloxy)ethan-1-amine hydrochloride is unique due to its combination of an alkyne group, ether linkage, and amine group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C7H14ClNO |
|---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
2-pent-4-ynoxyethanamine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-3-4-6-9-7-5-8;/h1H,3-8H2;1H |
InChI Key |
GGHWCKQILCNERW-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCOCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


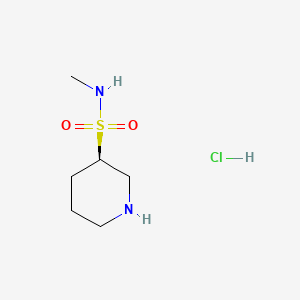
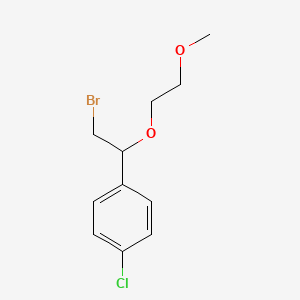
![1-[4-(4,6-Dichloro-1,3-benzothiazol-2-yl)phenyl]-3-ethyl-3-(prop-2-yn-1-yl)urea](/img/structure/B13495392.png)

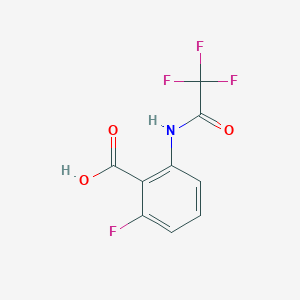
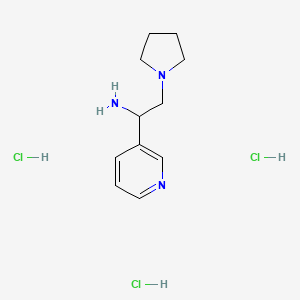
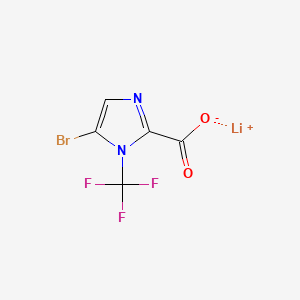
![(5s)-5h,6h,7h-Cyclopenta[c]pyridin-5-amine](/img/structure/B13495420.png)
